6-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. Its structure incorporates a furan ring and an imidazo[1,2-b]pyrazole moiety, which are known for their diverse biological activities. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology.
The compound is cataloged in various chemical databases, including PubChem, where it is noted for its unique structural features and potential therapeutic applications.
6-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is classified as a heterocyclic compound, specifically a pyrazole derivative. Pyrazoles are recognized for their pharmacological significance, exhibiting a wide range of biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory effects.
The synthesis of 6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole can be approached through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields. For example, using copper-based catalysts has been shown to enhance the efficiency of certain reactions involving pyrazoles .
The molecular structure of 6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole features:
The molecular formula is , with a molecular weight of approximately 215.24 g/mol. The structural representation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Pyrazoles like 6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole participate in various chemical reactions:
These reactions often require specific reagents and conditions to achieve desired selectivity and yield. Studies have demonstrated that modifications in substituents can significantly affect reactivity patterns .
The mechanism of action for 6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is closely related to its biological activities:
Data from pharmacological studies indicate that pyrazole derivatives often interact with multiple biological targets, enhancing their therapeutic potential .
This compound is likely to be a solid at room temperature due to its complex structure. The melting point and solubility characteristics depend on the specific functional groups present.
As a weak base with a pKb around 11.5, it exhibits amphoteric properties, allowing it to act both as an acid and a base depending on the surrounding environment. The presence of nitrogen atoms contributes to its reactivity towards electrophiles and nucleophiles alike .
6-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole has potential applications in various scientific fields:
The design of 6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole exemplifies advanced molecular hybridization, strategically merging pharmacologically validated heterocyclic systems. The imidazo[1,2-b]pyrazole core constitutes a fused bicyclic framework where pyrazole and imidazole rings share a bond, enhancing planar rigidity and electronic delocalization. This scaffold optimizes interactions with biological targets through:
Table 1: Hybridization Advantages in Heteroannulated Pyrazole Systems | Structural Feature | Monocyclic Pyrazole | Annulated Imidazo[1,2-b]pyrazole | Impact on Bioactivity | |------------------------|--------------------------|--------------------------------------|---------------------------| | Conjugation Surface | Limited | Extended planar system | Enhanced π-stacking with target proteins | | Metabolic Stability | Moderate (susceptible to oxidation) | High (resists oxidative cleavage) | Improved pharmacokinetics | | Synthetic Flexibility | Moderate regiocontrol | High regioselectivity at C6/N1 | Precise pharmacophore engineering | This hybridization aligns with kinase inhibitor design paradigms, where fused systems like imidazo[1,2-b]pyridazine (e.g., ponatinib) demonstrate clinical success [5]. The C6 furan attachment exploits spatial orientation advantages over C3-linked isomers, optimizing target engagement [1].
Furan-3-yl Moiety: Positioned at C6, this heteroaromatic unit introduces critical pharmacophoric properties:
Propargyl Group (1-(prop-2-yn-1-yl)): The N1 substituent is engineered for:
Table 2: Comparative Impact of N1 Substituents on Scaffold Properties | N1 Substituent | logP Contribution | H-Bond Capacity | Target Selectivity Implications | |---------------------|------------------------|---------------------|-----------------------------------| | Propargyl (─CH₂C≡CH) | +0.7 | Acceptor only | Enhanced kinase selectivity; click chemistry utility | | Isopropyl (─CH(CH₃)₂) | +1.2 | None | Increased lipophilicity; may improve membrane transit | | Propargyl vs. Isopropyl | ΔlogP = -0.5 | Similar | Propargyl reduces steric bulk for deeper binding pocket access | Empirical data confirm that propargyl derivatives (e.g., 6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole) exhibit distinct target engagement profiles compared to isopropyl analogs, attributed to electronic and steric differences [1] [10].
The imidazo[1,2-b]pyrazole is a validated privileged scaffold – a structural motif exhibiting target promiscuity across diverse protein families while maintaining favorable drug-like properties. Integration with furan and propargyl groups exploits this paradigm through:
Synthetic accessibility reinforces scaffold utility. The Groebke-Blackburn-Bienaymé (GBB) reaction enables efficient assembly via:
5-Aminopyrazole + Furan-3-carbaldehyde + Propargyl Isocyanide → 6-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole (Yields: ≤83%)
Microwave-assisted protocols further enhance efficiency, achieving reaction times under 30 minutes [1]. This modular synthesis supports rapid exploration of C6 and N1 substitutions to refine target selectivity.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7